

what is (R)-TCO-OH in click chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-TCO-OH

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An In-depth Technical Guide to **(R)-TCO-OH** in Click Chemistry For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-TCO-OH

(R)-TCO-OH, with the chemical name (R)-(E)-cyclooct-4-en-1-ol, is a pivotal reagent in the field of bioorthogonal chemistry.[1] It is a derivative of trans-cyclooctene (TCO), a highly strained alkene that has become an invaluable tool for chemical biologists.[2] Its significance lies in its ability to participate in exceptionally rapid and selective "click" reactions within complex biological systems.[2]

The structure of **(R)-TCO-OH** is composed of two key features:

- **The Trans-Cyclooctene (TCO) Moiety:** This eight-membered ring contains a strained trans-double bond, which is the reactive component. The high ring strain provides the thermodynamic driving force for rapid participation in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.[1][2]
- **The Hydroxyl (-OH) Group:** This functional group serves as a versatile handle for chemical modification, allowing **(R)-TCO-OH** to be attached to a wide array of molecules such as proteins, antibodies, small-molecule drugs, or imaging agents through standard conjugation chemistry.[1][2] The hydroxyl group also enhances the hydrophilicity of the molecule, improving its solubility and behavior in aqueous biological environments.[3]

The "(R)" designation refers to the specific stereochemistry at the hydroxyl-bearing carbon, which places the hydroxyl group in an axial position. This stereochemistry is critical as it

significantly influences the molecule's reactivity.[4]

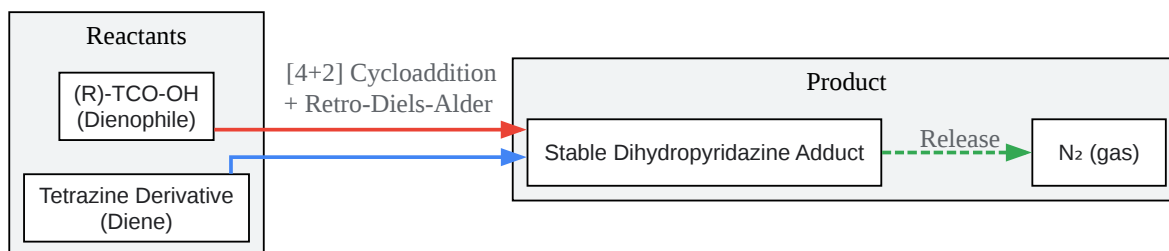
The Core Reaction: TCO-Tetrazine Ligation

The primary application of **(R)-TCO-OH** is its reaction with tetrazine (Tz) derivatives, known as the TCO-tetrazine ligation.[2] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition and is recognized as one of the fastest and most efficient bioorthogonal reactions available.[2][5]

The reaction proceeds in a two-step mechanism: a [4+2] cycloaddition between the electron-rich TCO (the dienophile) and the electron-poor tetrazine (the diene), followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N_2) to form a stable dihydropyridazine product.[3][6]

Key characteristics of this reaction include:

- **Exceptional Speed:** The reaction kinetics are remarkably fast, with second-order rate constants (k_2) that can reach up to $10^6 \text{ M}^{-1}\text{s}^{-1}$. [1][7] This allows for efficient labeling even at very low concentrations, which is crucial for in vivo studies.
- **Bioorthogonality:** The TCO and tetrazine groups are highly selective for each other and do not interact with naturally occurring functional groups in biological systems, such as amines or thiols. [2][5]
- **Biocompatibility:** The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require a toxic catalyst like copper, making it ideal for live-cell and in vivo applications. [2][3]
- **Irreversibility:** The formation of a stable covalent bond and the release of nitrogen gas as the sole byproduct drive the reaction to completion. [2][3]



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The TCO-tetrazine IEDDA reaction mechanism.

Data Presentation

Table 1: Core Properties of (R)-TCO-OH

| Property | Description |
|--------------------|---|
| Chemical Name | (R)-(E)-cyclooct-4-en-1-ol[1] |
| CAS Number | 39637-78-0[8] |
| Molecular Formula | C ₈ H ₁₄ O[9] |
| Molecular Weight | 126.20 g/mol [9] |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture.[1] |
| Reactivity | The strained trans-cyclooctene ring undergoes a rapid, catalyst-free, and bioorthogonal IEDDA cycloaddition with tetrazines.[1] The hydroxyl group can be used for further derivatization. |
| Stability | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by serum components like copper-containing proteins.[1][10] Dioxolane-fused TCO (d-TCO) derivatives show enhanced stability.[10] In one study, 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours.[1][11] |

The Role of Stereochemistry in Reactivity

The reactivity of TCO derivatives is critically influenced by the stereochemistry of substituents on the cyclooctene ring.[4] In its most stable conformation, a substituent can be in either an axial or equatorial position.[4]

- **(R)-TCO-OH (Axial Isomer):** This isomer is characterized by higher ring strain. The increased strain energy results in a conformation that is closer to the transition state of the Diels-Alder reaction, which lowers the activation energy and significantly accelerates the reaction rate.[4]
- **(S)-TCO-OH (Equatorial Isomer):** This isomer exists in a more stable, lower-energy conformation. While still reactive, it reacts more slowly with tetrazines compared to the axial isomer.[4]

Experimentally, the axial (R)-isomer has been found to be up to four times more reactive than the equatorial (S)-isomer.[1][4] This makes **(R)-TCO-OH** the superior choice for applications where reaction speed is critical, such as in vivo imaging at low concentrations.[4]

Table 2: Comparison of Second-Order Rate Constants (k_2) for TCO-Tetrazine Reactions

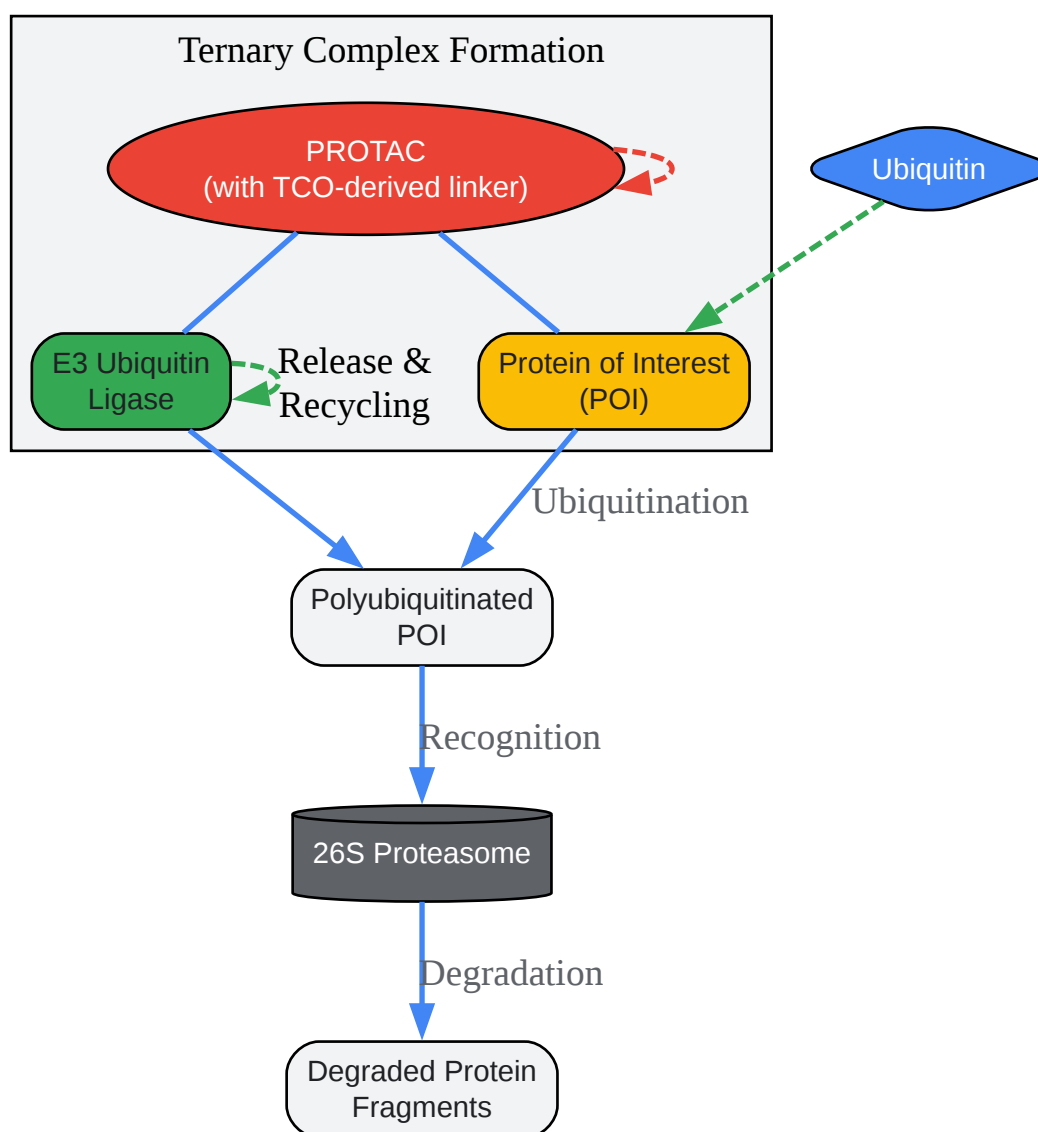
| TCO Derivative | Tetrazine Partner | Rate Constant (k_2) ($M^{-1}s^{-1}$) | Conditions |
|-----------------------------------|--------------------------------|---|----------------------------|
| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | $\sim 2.0 \times 10^3$ | Organic/Aqueous mix[2][11] |
| TCO conjugated to CC49 antibody | Indium-labeled tetrazine | $(13 \pm 0.08) \times 10^3$ | PBS, 37°C[1][11] |
| (R)-TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | $\sim 150,000$ | Not Specified[4][11] |
| (R)-TCO-OH | 3,6-di-(2-pyridyl)-s-tetrazine | $\sim 3.3 \times 10^5$ | Acetonitrile/Water |
| d-TCO (syn-diastereomer) | 3,6-di-(2-pyridyl)-s-tetrazine | $\sim 3.66 \times 10^5$ | Water, 25°C[11] |
| s-TCO (conformationally strained) | 3,6-di-(2-pyridyl)-s-tetrazine | $> 1.0 \times 10^6$ | Not Specified[2][12] |

Applications in Research and Drug Development

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.[2]

- **Bioconjugation:** **(R)-TCO-OH** is an excellent tool for covalently linking molecules.[2] After attaching the TCO moiety to a biomolecule of interest (e.g., an antibody), it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag, such as a fluorescent dye or a drug payload.[2]

- Live-Cell Imaging: The bioorthogonality and fast kinetics are ideal for imaging dynamic processes in living cells.[2][13] A common strategy involves labeling a target on the cell surface with a TCO-antibody, followed by the addition of a tetrazine-fluorophore for visualization.[3]
- Proteolysis-Targeting Chimeras (PROTACs): **(R)-TCO-OH** serves as a linker for constructing PROTACs.[1][2][8] These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.[1]



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Catalytic cycle of a PROTAC for targeted protein degradation.[1]

Experimental Protocols

Protocol 1: General Protein Bioconjugation Workflow

This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester (synthesized from **(R)-TCO-OH**) and subsequent ligation with a tetrazine derivative.[1][2]

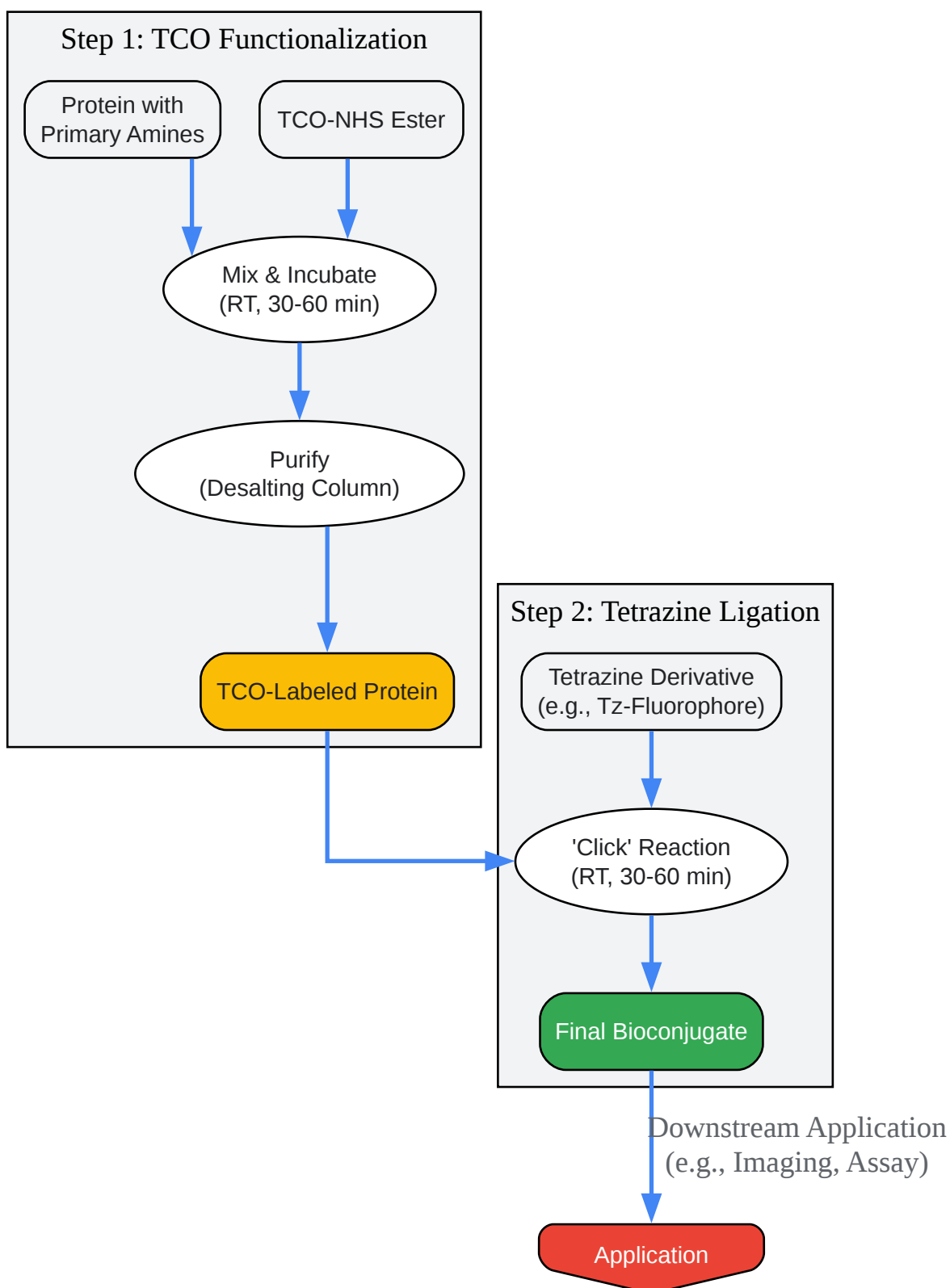
Part A: TCO Functionalization of Protein

- Materials:
 - Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1]
 - TCO-NHS ester (e.g., TCO-PEG-NHS) dissolved in anhydrous DMSO.[1]
 - Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
 - Desalting spin column.[2]
- Methodology:
 - Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.[1][2]
 - Reaction Setup: Immediately before use, prepare a fresh stock solution of the TCO-NHS ester in DMSO. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][2]
 - Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
 - Quenching (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes to stop the reaction by consuming any unreacted NHS ester.[1]

- Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column according to the manufacturer's instructions. The eluate contains the purified TCO-labeled protein.[\[1\]](#)[\[2\]](#)

Part B: Tetrazine Ligation ("Click" Reaction)

- Materials:
 - Purified TCO-labeled protein from Part A.
 - Tetrazine derivative (e.g., Tz-Fluorophore) dissolved in DMSO.
- Methodology:
 - Reaction Setup: Add the tetrazine derivative to the purified TCO-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine is recommended to ensure complete reaction.[\[2\]](#)[\[3\]](#)
 - Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[\[2\]](#) For live-cell applications, the reaction will proceed under physiological conditions.
 - Analysis: The final bioconjugate is ready for downstream applications. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical methods like SDS-PAGE or mass spectrometry.[\[2\]](#)



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Step-by-step experimental workflow for bioconjugation.[2]

Protocol 2: Pre-targeted Live-Cell Imaging

This protocol outlines a common strategy for imaging cell-surface targets, which improves the signal-to-noise ratio by separating the targeting and labeling steps.[3]

- Materials:
 - Adherent cells cultured in a glass-bottom dish.
 - TCO-functionalized antibody targeting a cell-surface protein.
 - Cell-impermeable Tetrazine-fluorophore.
 - Cell culture medium and wash buffer (e.g., PBS with $\text{Ca}^{2+}/\text{Mg}^{2+}$). [3]
- Methodology:
 - Pre-targeting (TCO Installation): Incubate the cells with the TCO-labeled antibody (e.g., 10 $\mu\text{g/mL}$) in cell culture medium for 1 hour at 37°C. This allows the antibody to bind to its target on the cell surface. [3]
 - Washing: Gently wash the cells three times with pre-warmed wash buffer to remove any unbound TCO-antibody. [3]
 - Ligation (Tetrazine Reaction): Add the Tetrazine-fluorophore to the cells at a final concentration of 5-10 μM in fresh culture medium. [3]
 - Incubation: Incubate for 15-30 minutes at 37°C, protected from light. [3]
 - Final Wash & Imaging: Wash the cells twice with wash buffer to remove excess fluorophore. The cells are now ready for live-cell imaging using fluorescence microscopy.

Conclusion

(R)-TCO-OH and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers.[2] The combination of a stable, functionalizable handle with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools.[2] From

illuminating cellular machinery in real-time to developing next-generation targeted therapeutics like PROTACs and ADCs, the applications of **(R)-TCO-OH** continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.[1][2]

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- To cite this document: BenchChem. [what is (R)-TCO-OH in click chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035093#what-is-r-tco-oh-in-click-chemistry]

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